2-(2,6-dibromo-4-methoxyphenoxy)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide
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Overview
Description
2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-{(E)-[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, nitrophenyl, and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-{(E)-[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE typically involves multiple steps. One common approach starts with the preparation of 2,6-dibromo-4-methoxyphenol, which is then reacted with appropriate reagents to introduce the hydrazide and furyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-{(E)-[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-{(E)-[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-{(E)-[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methoxyphenol
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-trifluoromethoxyaniline
Uniqueness
What sets 2-(2,6-DIBROMO-4-METHOXYPHENOXY)-N’-{(E)-[5-(4-NITROPHENYL)-2-FURYL]METHYLENE}ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H15Br2N3O6 |
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Molecular Weight |
553.2 g/mol |
IUPAC Name |
2-(2,6-dibromo-4-methoxyphenoxy)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H15Br2N3O6/c1-29-15-8-16(21)20(17(22)9-15)30-11-19(26)24-23-10-14-6-7-18(31-14)12-2-4-13(5-3-12)25(27)28/h2-10H,11H2,1H3,(H,24,26)/b23-10+ |
InChI Key |
PDODYZOQQBYXCX-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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